An In-depth Technical Guide to 2-(4-Methoxyphenyl)piperazine Acetate
An In-depth Technical Guide to 2-(4-Methoxyphenyl)piperazine Acetate
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 2-(4-Methoxyphenyl)piperazine Acetate, a versatile building block in modern medicinal chemistry. We will delve into its chemical identity, synthesis, analytical characterization, and its pivotal role in the development of novel therapeutics, particularly for central nervous system (CNS) disorders. This document is designed to equip researchers and drug development professionals with the necessary knowledge to effectively utilize this compound in their work.
Chemical Identity and Physicochemical Properties
2-(4-Methoxyphenyl)piperazine and its acetate salt are key intermediates in the synthesis of a variety of pharmacologically active molecules. The piperazine moiety is a prevalent scaffold in drug discovery, known to impart favorable pharmacokinetic properties.[1]
Table 1: Compound Identification
| Compound Name | 2-(4-Methoxyphenyl)piperazine Acetate | 2-(4-Methoxyphenyl)piperazine (Free Base) |
| Synonym(s) | 2-(p-Methoxyphenyl)piperazine acetate | - |
| CAS Number | 1187931-20-9 | 91517-26-9[2] |
| Molecular Formula | C₁₃H₂₀N₂O₃ | C₁₁H₁₆N₂O[2] |
| Molecular Weight | 252.31 g/mol | 192.26 g/mol [2] |
| Structure |
Note: The CAS number for the acetate salt is provided by commercial suppliers and should be used with this consideration.
The physicochemical properties of these compounds, such as solubility and lipophilicity, are critical for their application in drug design and formulation. The acetate salt form is generally employed to enhance aqueous solubility and improve handling characteristics.
Synthesis and Purification
The synthesis of 2-(4-Methoxyphenyl)piperazine can be approached through several strategic routes. A common and effective method involves the reaction of a suitably activated precursor, such as an epoxide, with ethylenediamine.
Synthesis of the Free Base: 2-(4-Methoxyphenyl)piperazine
A plausible and efficient synthesis starts from the readily available p-anisaldehyde to form the corresponding epoxide, 4-methoxystyrene oxide. This epoxide then undergoes a ring-opening reaction with a protected ethylenediamine, followed by cyclization and deprotection to yield the desired 2-substituted piperazine.
Experimental Protocol: Synthesis of 2-(4-Methoxyphenyl)piperazine
Step 1: Synthesis of 4-Methoxystyrene Oxide
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To a stirred suspension of sodium hydride (57% dispersion in mineral oil, 4.84 g, 0.115 mol) in dry dimethyl sulfoxide (70 mL) under an argon atmosphere, heat the mixture to 65°C for 1 hour.
-
Cool the resulting solution to -5°C and add dry tetrahydrofuran (75 mL).
-
Slowly add trimethylsulfonium iodide (19 g, 92.8 mmol) and stir for 5 minutes.
-
Add a solution of p-methoxybenzaldehyde (12.6 g, 92.8 mmol) in tetrahydrofuran (120 mL) while maintaining the temperature at -5°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature.
-
Pour the mixture into water and extract with diethyl ether.
-
Wash the combined organic extracts with saturated sodium chloride solution, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-methoxystyrene oxide.[1]
Step 2: Synthesis of 2-(4-Methoxyphenyl)piperazine
This is a generalized procedure based on known reactions of epoxides with amines, as a specific literature procedure for this exact transformation was not identified.
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To a solution of N-benzylethylenediamine (1 equivalent) in a suitable solvent such as ethanol, add 4-methoxystyrene oxide (1 equivalent).
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
The resulting amino alcohol intermediate is then subjected to cyclization. This can be achieved by treating with a dehydrating agent such as sulfuric acid or by converting the hydroxyl group to a leaving group (e.g., tosylate) followed by intramolecular cyclization.
-
The N-benzyl protecting group can be removed by catalytic hydrogenation (e.g., H₂, Pd/C) to afford the free base, 2-(4-Methoxyphenyl)piperazine.
-
Purify the crude product by column chromatography on silica gel.
Formation of the Acetate Salt
The acetate salt can be readily prepared by treating the free base with acetic acid.
Experimental Protocol: Synthesis of 2-(4-Methoxyphenyl)piperazine Acetate
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Dissolve the purified 2-(4-Methoxyphenyl)piperazine free base in a minimal amount of a suitable solvent, such as ethyl acetate or methanol.
-
Add one equivalent of glacial acetic acid dropwise with stirring.
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Stir the mixture at room temperature. The acetate salt will typically precipitate out of the solution.
-
Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Caption: Synthesis workflow for 2-(4-Methoxyphenyl)piperazine Acetate.
Analytical Characterization
Thorough analytical characterization is essential to confirm the identity, purity, and structure of the synthesized compounds. A combination of spectroscopic and chromatographic techniques should be employed.
Table 2: Analytical Techniques for Characterization
| Technique | Purpose | Expected Observations |
| ¹H and ¹³C NMR | Structural elucidation and confirmation. | Characteristic signals for the methoxy group, aromatic protons, and piperazine ring protons. The number and splitting patterns of the signals will confirm the substitution pattern. |
| Mass Spectrometry (MS) | Determination of molecular weight and fragmentation pattern. | The mass spectrum should show the molecular ion peak corresponding to the calculated molecular weight. Fragmentation patterns can provide further structural information, often involving cleavage of the piperazine ring.[3] |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification. | A single major peak in the chromatogram indicates a high degree of purity. The retention time is characteristic of the compound under specific chromatographic conditions. |
| Infrared (IR) Spectroscopy | Identification of functional groups. | Characteristic absorption bands for N-H stretching (in the free base), C-H stretching (aromatic and aliphatic), C-O stretching (methoxy group), and C=O stretching (in the acetate salt). |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the unambiguous structural determination of organic molecules. For 2-(4-Methoxyphenyl)piperazine, the ¹H NMR spectrum is expected to show signals for the methoxy group protons (a singlet around 3.8 ppm), distinct signals for the aromatic protons on the methoxyphenyl ring, and a complex set of signals for the non-equivalent protons of the piperazine ring. The ¹³C NMR spectrum will complement this by showing the expected number of carbon signals for the structure.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and can offer structural insights through the analysis of fragmentation patterns. For 2-(4-Methoxyphenyl)piperazine, electrospray ionization (ESI) would likely show a prominent protonated molecular ion [M+H]⁺ at m/z 193.13.[4] The fragmentation in tandem mass spectrometry (MS/MS) would likely involve the cleavage of the piperazine ring, a common fragmentation pathway for such compounds.[3]
High-Performance Liquid Chromatography (HPLC)
HPLC is the standard method for determining the purity of pharmaceutical intermediates and active ingredients. A reverse-phase HPLC method, using a C18 column with a mobile phase consisting of a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer, would be suitable for the analysis of 2-(4-Methoxyphenyl)piperazine and its acetate salt. UV detection at a wavelength corresponding to the absorbance maximum of the methoxyphenyl chromophore would be appropriate.
Role in Drug Discovery and Development
Arylpiperazine derivatives are a cornerstone in the development of drugs targeting the central nervous system. They are known to interact with a variety of neurotransmitter receptors, including serotonin (5-HT) and dopamine (D) receptors.[5] This promiscuity, when properly harnessed through medicinal chemistry efforts, allows for the fine-tuning of pharmacological profiles to achieve desired therapeutic effects.
Mechanism of Action Insights
While direct pharmacological data for 2-(4-Methoxyphenyl)piperazine is limited in publicly available literature, the well-studied pharmacology of its isomers, particularly 1-(2-methoxyphenyl)piperazine and 1-(4-methoxyphenyl)piperazine, provides valuable insights. These compounds are known to exhibit high affinity for serotonin receptors, particularly the 5-HT₁A subtype, and can also interact with dopamine D₂ and D₃ receptors.[6][7] The interaction with these receptors is crucial for the therapeutic effects of many antipsychotic and antidepressant drugs.[5]
It is highly probable that 2-(4-Methoxyphenyl)piperazine also interacts with these key CNS receptors. Its utility as a synthetic intermediate lies in the ability to further functionalize the piperazine nitrogen atoms to modulate receptor affinity and selectivity, as well as to optimize pharmacokinetic properties.
Caption: Putative mechanism of action of arylpiperazine derivatives.
Applications in CNS Drug Development
2-(4-Methoxyphenyl)piperazine serves as a critical starting material for the synthesis of more complex molecules with potential therapeutic applications in:
-
Depression and Anxiety: By modulating serotonin and dopamine pathways, derivatives of this compound can be designed as novel antidepressants and anxiolytics.
-
Schizophrenia and Psychosis: The ability to target D₂ and 5-HT₂ₐ receptors makes this scaffold valuable for the development of atypical antipsychotics.
-
Other Neurological Disorders: The versatility of the piperazine core allows for its incorporation into molecules targeting a range of other CNS disorders.
The development of new chemical entities from this scaffold involves the systematic modification of the piperazine ring, often by attaching various functional groups to the second nitrogen atom. This allows for the exploration of the structure-activity relationship (SAR) and the optimization of the lead compounds for improved efficacy, selectivity, and safety profiles.
Conclusion
2-(4-Methoxyphenyl)piperazine and its acetate salt are valuable chemical entities for researchers and professionals in the field of drug discovery and development. Its straightforward, albeit not yet fully detailed in public literature, synthesis and its versatile chemical nature make it an attractive starting point for the creation of novel CNS-active compounds. A thorough understanding of its chemical properties, synthesis, and analytical characterization, as outlined in this guide, is crucial for its effective application in the quest for new and improved therapeutics.
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